5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2S/c1-6-5-7(17-18(6)2)11-15-16-12(20-11)14-10(19)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMGZWKLOBNIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several significant functional groups:
- Chloro group : Enhances lipophilicity and may influence biological interactions.
- Pyrazole moiety : Associated with various biological activities including anti-inflammatory and anticancer properties.
- Oxadiazole ring : Known for its role in enhancing the bioactivity of compounds.
- Thiophene ring : Contributes to the compound's overall stability and reactivity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrazole and oxadiazole rings suggests potential for:
- Antiviral activity : Similar compounds have shown efficacy against neurotropic viruses.
- Anticancer properties : Modifications in the structure can enhance selectivity towards cancer cells while minimizing effects on healthy cells.
Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Potential efficacy against neurotropic alphaviruses | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways |
Antiviral Activity
Research indicates that compounds containing both pyrazole and oxadiazole structures exhibit significant antiviral properties. For example, derivatives similar to this compound have been tested against various viruses with promising results. Studies show that modifications can enhance bioavailability and reduce recognition by efflux transporters like P-glycoprotein, crucial for effective drug levels in the brain.
Anticancer Properties
In vitro studies have demonstrated that related compounds induce apoptosis in glioma cell lines. For instance, a derivative showed an IC50 value of 5.13 µM in C6 glioma cells, indicating strong cytotoxicity compared to standard treatments like 5-FU (IC50 = 8.34 µM) . The mechanism involves cell cycle arrest at multiple phases (G0/G1, S, G2/M), leading to increased apoptosis rates.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide | Methyl group on pyrazole | Antiviral |
| 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide | Features a thiophene ring | Anticancer activity reported |
| 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)methyl)-2-thiophenecarboxamide | Pyrazole substituted with a methyl group | Antiviral properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in the literature. Below is a systematic comparison based on synthesis, substituent effects, and physicochemical properties.
Structural Analogues in Pyrazole-Oxadiazole/Carboxamide Families
- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Key Differences: Replaces the oxadiazole ring with a pyrazole ring and introduces a cyano group.
- Melting Point: 133–135°C, lower than many oxadiazole-containing analogues, suggesting reduced crystallinity due to fewer rigid heterocycles.
- Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Key Differences: Incorporates a fluorophenyl group instead of dimethylpyrazole.
Compound from (CAS 1396751-08-8):
- Structure: 5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide
- Key Differences: Replaces oxadiazole with a triazolone ring and introduces a cyclopropyl group.
- Molecular Weight: 388.9 g/mol (higher than the target compound’s estimated ~360–370 g/mol range).
- Data Gaps: Melting point and solubility data are unavailable, limiting direct comparison.
Compound from (CAS 2034232-31-8):
- Structure: 5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide
- Key Differences: Substitutes oxadiazole with a pyridine-pyrazole hybrid.
- Molecular Weight: 332.8 g/mol, lower due to the absence of the oxadiazole ring.
- Synthetic Flexibility: Pyridine rings may offer easier functionalization compared to oxadiazoles.
Substituent Effects on Physicochemical Properties
Key Observations:
- Pyrazole derivatives with electron-withdrawing groups (e.g., cyano in 3a–3d) show higher melting points, likely due to enhanced intermolecular interactions.
- Fluorine and chlorine substituents (3d, ) may improve lipophilicity, impacting bioavailability.
Research Implications and Gaps
- Bioactivity Potential: None of the provided evidence discusses biological activity, limiting insight into therapeutic relevance.
- Data Limitations: Critical parameters like solubility, logP, and stability for the target compound are absent.
- Opportunities: Comparative studies on oxadiazole vs. triazole/pyridine cores could elucidate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
